2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (hereafter referred to as the "target compound") is a quinoline-based derivative featuring a 4-fluorobenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and an acetamide moiety linked to a 4-methoxyphenyl group. This structure combines electron-withdrawing (fluorine, sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-4-17(26)5-11-20)14-28(22)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJBZYSGRMFGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with 4-methoxyphenylacetic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Material Science: It can be utilized in the synthesis of novel materials with unique properties.
Industry: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several analogues, differing primarily in substituents on the sulfonyl, quinoline, and acetamide groups. Key comparisons include:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
- Methylsulfonyl in Compound B reduces steric bulk but may limit solubility .
- Quinoline Substituents: The 6-methyl group in the target compound offers moderate steric hindrance, whereas 6-ethyl in Compound A increases lipophilicity, which could prolong half-life but reduce aqueous solubility . Compound C’s 7-chloro and cyclopropane substituents suggest distinct SAR for antimicrobial activity .
- Acetamide Modifications : The 4-methoxyphenyl group in the target compound provides electron-donating effects, favoring hydrogen-bond interactions, while 4-chlorophenyl in Compound A and nitro groups in Compound B may alter redox properties and toxicity profiles .
Physicochemical and Crystallographic Properties
- Conformational Analysis: Compound B’s nitro group induces torsional strain in the benzene ring, which may reduce conformational rigidity compared to the target compound’s planar quinoline core .
Biological Activity
The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinoline core that is known for diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorobenzenesulfonyl group and a methoxyphenyl acetamide moiety enhances its chemical reactivity and biological profile.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 480.51 g/mol. The presence of functional groups such as sulfonyl and methoxy significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₂N₂O₄S |
| Molecular Weight | 480.51 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The sulfonyl groups are known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms may enhance binding affinity and stability within biological environments.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerases and modulation of apoptotic pathways.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The sulfonamide functional group may enhance the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related quinoline derivatives on MCF-7 breast cancer cells, demonstrating a dose-dependent response with IC50 values indicating significant potency against these cells.
- Inhibition of Enzymatic Activity : In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The synthesis typically involves multi-step organic reactions that include the formation of the quinoline core followed by functionalization with sulfonyl and methoxy groups.
- Biological Evaluation : In vitro assays have been conducted to assess the compound's potential as an anticancer agent and its antimicrobial efficacy. Results indicate promising activity against various cancer cell lines and bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
